molecular formula C17H19NO4S B2539435 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid CAS No. 708996-17-2

4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid

Cat. No.: B2539435
CAS No.: 708996-17-2
M. Wt: 333.4
InChI Key: WSXARGRPZNRDBF-UHFFFAOYSA-N
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Description

4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid is a sulfonamide-derived benzoic acid compound characterized by a tert-butyl-substituted phenyl ring attached via a sulfonamide linkage to a benzoic acid moiety. The tert-butyl group imparts significant lipophilicity and steric bulk, influencing solubility, metabolic stability, and target binding interactions. This compound is structurally tailored for applications in medicinal chemistry, particularly as a pharmacophore in enzyme inhibitors or receptor modulators. Its synthesis typically involves coupling reactions between 4-(tert-butyl)benzenesulfonyl chloride and 4-aminobenzoic acid derivatives, followed by purification and spectroscopic validation (e.g., NMR, HRMS) .

Properties

IUPAC Name

4-[(4-tert-butylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-17(2,3)13-6-10-15(11-7-13)23(21,22)18-14-8-4-12(5-9-14)16(19)20/h4-11,18H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXARGRPZNRDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-aminobenzoic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also emphasizes the importance of cost-effective and environmentally friendly methods .

Chemical Reactions Analysis

Types of Reactions

4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid can be contextualized by comparing it with analogous sulfonamido-benzoic acid derivatives. Key comparison parameters include substituent electronic effects, lipophilicity, steric hindrance, and biological activity.

Substituent Electronic Effects

  • 4-((4-Methylphenyl)sulfonamido)benzoic Acid (5b): The methyl group is less electron-donating than tert-butyl, resulting in a less pronounced electron-donating effect on the sulfonamide nitrogen. This reduces the acidity of the sulfonamide proton (pKa ~10.5 vs. ~9.8 for tert-butyl derivatives) .
  • 4-((4-(2-Chlorophenoxy)phenyl)sulfonamido)benzoic Acid: The chlorine atom introduces moderate electron-withdrawing effects, balancing acidity and lipophilicity (ClogP ~3.5 vs. tert-butyl derivative ClogP ~4.2) .

Lipophilicity and Solubility

  • Tert-butyl vs. Methyl : The tert-butyl group increases logP by ~1.5 units compared to methyl, enhancing membrane permeability but reducing aqueous solubility (e.g., tert-butyl derivative solubility: <0.1 mg/mL in water vs. methyl derivative: ~0.5 mg/mL) .
  • Perfluorophenyl Derivatives : Compounds like DR-3-162 (with pentafluorophenyl groups) exhibit extreme lipophilicity (ClogP >5) and poor solubility, limiting bioavailability despite strong target affinity .

Steric Effects and Target Binding

  • In contrast, the tert-butyl group’s bulk may stabilize hydrophobic interactions in specific cavities (e.g., kinase ATP-binding sites) .
  • 4-(4-(3-Carboxypropanamido)phenylsulfonamido)benzoic Acid (7a) : A flexible carboxypropanamido side chain improves solubility but reduces steric complementarity compared to rigid tert-butyl .

Biological Activity

4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a tert-butyl group on a phenyl ring, linked to a benzoic acid framework through a sulfonamide linkage. The biological activity of this compound is primarily associated with its inhibitory effects on various biological pathways, making it a candidate for further pharmacological studies.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an inhibitor of several biological targets. Key findings include:

  • Inhibition of Yeast Sirtuin : The compound has been shown to effectively inhibit yeast sirtuin (Sir2p), which plays a crucial role in cellular regulation and metabolic processes.
  • Antitumor Activity : Similar compounds have demonstrated significant anti-proliferative effects against cancer cell lines, suggesting that this sulfonamide derivative may possess anticancer properties .
  • Interaction with RNA-Binding Proteins : Studies indicate that derivatives of this compound can interact with RNA-binding proteins, potentially affecting gene expression and cellular signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes the effects of various substituents on biological activity:

Compound NameStructural FeaturesBiological Activity
4-tert-Butylbenzoic AcidTert-butyl groupPotent yeast sirtuin inhibitor
SulfanilamideSimple sulfonamide structureFirst synthetic antibacterial agent
4-Aminobenzoic AcidAmino group on benzoic acidPrecursor for folate synthesis inhibitors

The presence of bulky substituents like tert-butyl enhances lipophilicity and may improve oral bioavailability compared to simpler sulfonamides. This structural complexity also influences binding interactions with biological targets, making it a subject of interest for further pharmacological studies.

Case Studies and Research Findings

Several research findings have demonstrated the biological activity of related compounds:

  • Yeast Sirtuin Inhibition : A biochemical assay showed that 4-tert-butylbenzoic acid inhibited yeast sirtuin activity, suggesting potential applications in metabolic regulation and aging.
  • Antitumor Activity : Compounds with similar structures exhibited enhanced anti-proliferative activity compared to standard treatments like desferrioxamine, indicating that modifications can lead to improved therapeutic agents against cancer .
  • RNA-Binding Protein Interaction : Molecular docking studies revealed that derivatives could bind effectively to RNA-binding proteins, influencing their function and potentially leading to novel therapeutic strategies against diseases where these proteins are implicated .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid, and what key intermediates are involved?

  • Methodology : The compound is typically synthesized via multi-step reactions involving sulfonamide formation. A common approach includes:

Reacting 4-(tert-butyl)benzenesulfonyl chloride with 4-aminobenzoic acid in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

Purification via recrystallization or column chromatography to isolate the product.

  • Key Intermediates : 4-(tert-butyl)benzenesulfonyl chloride and 4-aminobenzoic acid are critical precursors. Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC is advised to confirm intermediate formation .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Analytical Techniques :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or mass spectrometry (MS) to confirm molecular weight .
  • Structural Confirmation :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to validate sulfonamide linkage and tert-butyl group presence.
  • X-ray Crystallography : For definitive crystal structure determination, as demonstrated for analogous sulfonamide derivatives .
  • Elemental Analysis : To verify C, H, N, and S content .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and selectivity of this compound?

  • Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonamide bond formation .
  • Temperature : Reactions performed at 0–5°C minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
  • Catalyst Use : Lewis acids (e.g., ZnCl2_2) or DMAP may accelerate coupling efficiency .
    • Yield Optimization : Design of experiments (DoE) frameworks, such as factorial designs, can systematically evaluate temperature, solvent, and stoichiometry interactions .

Q. How should researchers resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Strategies :

Assay Standardization : Compare protocols for inconsistencies in cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) or microbial strains .

Dose-Response Analysis : Establish EC50_{50}/IC50_{50} values across multiple concentrations to identify activity thresholds .

Target Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity for purported targets (e.g., cyclooxygenase-2) .

  • Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability; lipophilicity adjustments (e.g., tert-butyl group modifications) could reconcile results .

Q. What computational methods are suitable for predicting the interactions of this compound with biological targets?

  • In Silico Tools :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., carbonic anhydrase IX) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-target complexes over time .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and sulfonamide group electronegativity .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s therapeutic potential?

  • Approach :

Functional Group Variation : Synthesize derivatives with modified substituents (e.g., replacing tert-butyl with trifluoromethyl or methoxy groups) .

Biological Testing : Screen derivatives against disease-relevant assays (e.g., cancer cell proliferation or cytokine release inhibition) .

Pharmacokinetic Profiling : Assess solubility, metabolic stability (e.g., cytochrome P450 assays), and membrane permeability (Caco-2 model) .

  • Example : Analogues with electron-withdrawing groups on the phenyl ring showed improved COX-2 inhibition in related sulfonamides .

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